N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a dioxin ring, an oxadiazole ring, and a piperidine ring. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Piperidine is a widely used building block in the synthesis of organic compounds .
科学的研究の応用
Metabolism and Disposition Studies
One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research highlights the importance of understanding how novel compounds are metabolized and eliminated from the human body, which is crucial for drug development. The study found that the compound was primarily eliminated via feces, with only a small percentage excreted unchanged through urine. The main route of metabolism involved oxidation of the benzofuran ring, illustrating the body's ability to modify and prepare complex molecules for elimination (Renzulli et al., 2011).
Pharmacokinetics and Safety Profile
Another study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, a new antiepileptic drug. This study provides insights into the processes involved in assessing a novel compound's potential therapeutic effects and safety for human use. The compound was well-tolerated at various doses, with a detailed analysis of its metabolic pathways, helping to predict its behavior in human physiology (Almeida & Soares-da-Silva, 2003).
Receptor Binding Studies
Research on the 5-HT(1A) receptor occupancy by a novel antagonist, DU 125530, underscores the importance of receptor-specific studies in developing new therapeutic agents. Such studies aim to understand how potential drugs interact with specific receptors in the brain, affecting their activity and, consequently, their therapeutic potential for conditions like anxiety and depression (Rabiner et al., 2002).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with theJanus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that transduces cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This prevents the JAKs from triggering the STAT proteins that lead to cell proliferation and survival .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting JAK1, the compound could potentially disrupt these processes .
Pharmacokinetics
Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to determine the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity .
Result of Action
Inhibition of jak1 can lead to reduced inflammation and immune response, which could potentially be beneficial in conditions such as rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or drugs could potentially affect its metabolism and excretion . Additionally, factors such as pH and temperature could potentially affect its stability .
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-28(23,24)21-7-3-2-4-12(21)15(22)18-17-20-19-16(27-17)11-5-6-13-14(10-11)26-9-8-25-13/h5-6,10,12H,2-4,7-9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCNDFEAIUNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。